O-Benzyl-S-methyl-3-thioacetaminophen
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Overview
Description
O-Benzyl-S-methyl-3-thioacetaminophen is a chemical compound with the molecular formula C16H17NO2S . It is used as a specialty product for proteomics research .
Molecular Structure Analysis
The molecular structure of O-Benzyl-S-methyl-3-thioacetaminophen contains a total of 38 bonds. These include 21 non-H bonds, 13 multiple bonds, 5 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 secondary amide (aliphatic), 1 ether (aromatic), and 1 sulfide .Physical And Chemical Properties Analysis
The molecular weight of O-Benzyl-S-methyl-3-thioacetaminophen is 287.38 . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the current resources.Scientific Research Applications
Synthetic Chemistry Research
O-Benzyl-S-methyl-3-thioacetaminophen: is a sulfur-containing organic compound that is pivotal in synthetic chemistry. Its unique structural properties facilitate the study of sulfur-carbon bond formation processes . Researchers utilize this compound to synthesize new molecules, which can lead to the development of novel drugs and materials.
Medicinal Chemistry
In medicinal chemistry, this compound’s ability to interact with various biological targets is of great interest. It serves as a building block for creating new therapeutic agents, especially those that may interact with sulfhydryl groups in proteins or enzymes .
Proteomics Research
As a specialty product in proteomics research, O-Benzyl-S-methyl-3-thioacetaminophen is used to study protein expression and modification. It can be employed to label proteins or peptides, aiding in the identification and quantification of sulfenic acid modifications in proteins .
Pharmacometabolomics
This compound is also relevant in pharmacometabolomics, where it helps in understanding drug metabolism and action. For instance, it can be used as a reference standard in mass spectrometry to identify metabolites and understand the metabolic pathways of drugs .
Pharmaceutical Testing
O-Benzyl-S-methyl-3-thioacetaminophen: is used in pharmaceutical testing as a high-quality reference standard. It ensures the accuracy of analytical methods and the reliability of results during the drug development process .
Biochemical Research
In biochemical research, the compound is used to explore the mechanisms of biochemical reactions involving thioacetaminophen derivatives. This can provide insights into the role of these compounds in various biological processes and diseases .
Future Directions
properties
IUPAC Name |
N-(3-methylsulfanyl-4-phenylmethoxyphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2S/c1-12(18)17-14-8-9-15(16(10-14)20-2)19-11-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXXSZZVZHGEQNZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)OCC2=CC=CC=C2)SC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50652457 |
Source
|
Record name | N-[4-(Benzyloxy)-3-(methylsulfanyl)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50652457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
O-Benzyl-S-methyl-3-thioacetaminophen | |
CAS RN |
1076198-94-1 |
Source
|
Record name | N-[3-(Methylthio)-4-(phenylmethoxy)phenyl]acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1076198-94-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[4-(Benzyloxy)-3-(methylsulfanyl)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50652457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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